
6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a brominated derivative of tetrahydrocarbazole. This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to the carbazole core. The molecular formula is C14H16BrN, and it has a molecular weight of 278.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods
the general approach would involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Substituted carbazole derivatives.
Oxidation Reactions: Oxidized carbazole derivatives.
Reduction Reactions: Reduced carbazole derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the two methyl groups.
2,4-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the bromine atom.
6-Bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Similar structure with different methyl group positioning.
Uniqueness
The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C14H16BrN |
|---|---|
Peso molecular |
278.19 g/mol |
Nombre IUPAC |
6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16BrN/c1-8-5-9(2)14-11-7-10(15)3-4-12(11)16-13(14)6-8/h3-4,7-9,16H,5-6H2,1-2H3 |
Clave InChI |
KEYAJXIJPKLVOM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=C(C1)NC3=C2C=C(C=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B13627905.png)
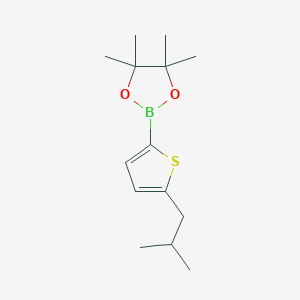
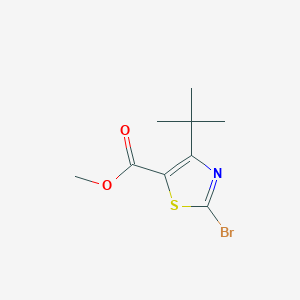

![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
![4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13627932.png)
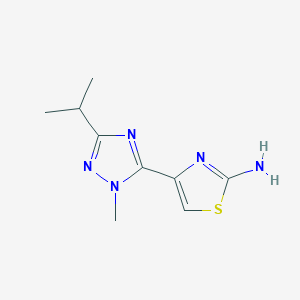
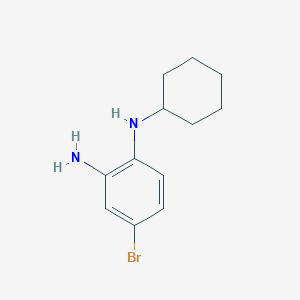
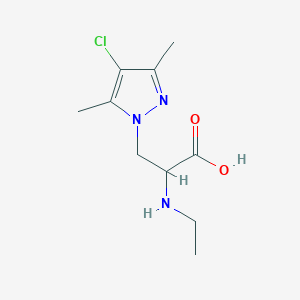
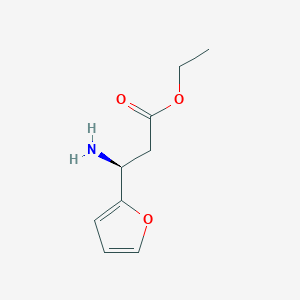
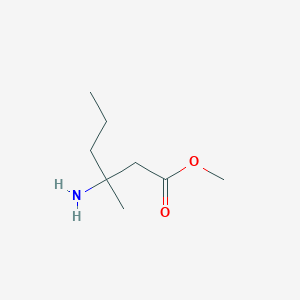
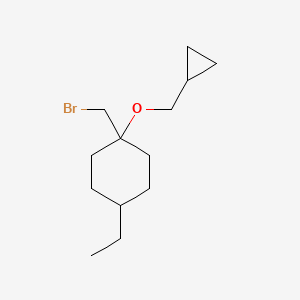
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)

